(1S)-1-(4-propylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-propylphenyl)ethan-1-ol: is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a propyl group at the para position and an ethan-1-ol group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-propylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of (4-propylphenyl)acetone using a chiral reducing agent to obtain the desired enantiomer.
Grignard Reaction: Another method involves the reaction of 4-propylbenzyl chloride with ethyl magnesium bromide, followed by hydrolysis to yield (1S)-1-(4-propylphenyl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(4-propylphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the corresponding ketone.
Enzymatic Reduction: Employing specific enzymes that can reduce the ketone to the alcohol with high enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S)-1-(4-propylphenyl)ethan-1-ol can be oxidized to form (4-propylphenyl)acetone using oxidizing agents like chromium trioxide.
Reduction: Further reduction can convert it into (1S)-1-(4-propylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form (1S)-1-(4-propylphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: (4-propylphenyl)acetone.
Reduction: (1S)-1-(4-propylphenyl)ethane.
Substitution: (1S)-1-(4-propylphenyl)ethyl chloride.
Scientific Research Applications
(1S)-1-(4-propylphenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which (1S)-1-(4-propylphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate biochemical pathways, potentially influencing processes like inflammation or pain perception.
Comparison with Similar Compounds
(1S)-1-(4-propylphenyl)ethan-1-ol: can be compared with other similar compounds:
(1S)-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a propyl group.
(1S)-1-(4-ethylphenyl)ethan-1-ol: Contains an ethyl group instead of a propyl group.
(1S)-1-(4-isopropylphenyl)ethan-1-ol: Features an isopropyl group, leading to different steric and electronic effects.
Uniqueness
The uniqueness of (1S)-1-(4-propylphenyl)ethan-1-ol lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(1S)-1-(4-propylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m0/s1 |
InChI Key |
AWOFDBUEQBAWBO-VIFPVBQESA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)[C@H](C)O |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.